molecular formula C20H18N4O3S B6532841 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903203-76-9

5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B6532841
CAS No.: 903203-76-9
M. Wt: 394.4 g/mol
InChI Key: RHQRIOYRJNJHPB-UHFFFAOYSA-N
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Description

This compound features an oxazole core substituted at the 2-position with a thiophen-2-yl group and at the 5-position with a piperazine moiety bearing a 2-methoxybenzoyl group.

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-16-6-3-2-5-14(16)19(25)23-8-10-24(11-9-23)20-15(13-21)22-18(27-20)17-7-4-12-28-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQRIOYRJNJHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of 2-Methoxybenzoyl Chloride: This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.

    N-Acylation of Piperazine: The 2-methoxybenzoyl chloride is then reacted with piperazine to form 4-(2-methoxybenzoyl)piperazine.

    Formation of 2-(Thiophen-2-yl)oxazole-4-carbonitrile: This intermediate can be synthesized by reacting thiophene-2-carboxylic acid with cyanogen bromide and ammonium acetate under basic conditions.

    Coupling Reaction: Finally, the 4-(2-methoxybenzoyl)piperazine is coupled with 2-(thiophen-2-yl)oxazole-4-carbonitrile using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the benzene ring can undergo oxidation to form a hydroxyl group or further to a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxybenzoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: 5-(4-(2-Hydroxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile.

    Reduction: 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-amine.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile could be studied for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for the development of new medications.

Industry

In the industrial sector, this compound could be used in the development of advanced materials. Its unique properties may make it suitable for applications in electronics, coatings, or as a precursor for the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring could facilitate binding to specific proteins, while the oxazole and thiophene rings may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic Effects : The 2-methoxy group in the target compound may enhance electron density at the benzoyl moiety, favoring interactions with hydrophobic pockets in enzymes compared to fluorine-substituted analogs.
  • Biological Data : While fluorinated oxazoles and pyrimidine-based analogs have documented roles in kinase inhibition () and antifungal activity (), the target compound’s specific biological profile remains unexplored in the provided evidence.
  • Future Directions : Comparative studies on solubility, binding kinetics, and in vivo efficacy are needed. Molecular docking simulations could elucidate the role of the nitrile group and methoxy-thiophene synergy .

Biological Activity

5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups:

  • Piperazine ring : Often associated with biological activity due to its ability to interact with various receptors.
  • Thiophene ring : Known for its role in enhancing the pharmacological profile of compounds.
  • Oxazole ring : Contributes to the compound's stability and reactivity.
  • Nitrile group : May play a role in biological interactions.

The molecular formula is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S with a molecular weight of 341.43 g/mol.

The biological activity of this compound is hypothesized to involve interactions with multiple molecular targets, including:

  • Enzymes : The piperazine moiety may facilitate binding to specific enzymes, potentially acting as an inhibitor.
  • Receptors : The structural components allow for modulation of various receptors, which can influence cellular signaling pathways.

The presence of the methoxy group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit promising antitumor properties. For instance, compounds with piperazine and thiophene moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that related oxazole derivatives displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar structures have demonstrated efficacy against bacterial strains by disrupting cell membranes and inhibiting growth. For example, derivatives containing piperazine have been noted for their antibacterial activity against resistant strains .

Anti-inflammatory Effects

Compounds with similar scaffolds have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests that this compound may possess similar effects, making it a candidate for further investigation in inflammatory disease models .

Study on Antitumor Activity

In a recent study, a series of oxazole derivatives were synthesized and tested for their antitumor activity. Among them, those resembling this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this class of compounds could serve as a basis for developing new antibiotics .

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